
6-Chloro-3-(difluoromethyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the 6th position, a difluoromethyl group at the 3rd position, and a methyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(difluoromethyl)-2-methylpyridine typically involves the introduction of the chloro and difluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-methylpyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl bromide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-(difluoromethyl)-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
6-Chloro-3-(difluoromethyl)-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Chloro-3-(difluoromethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and difluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
- 6-Chloro-3-(difluoromethyl)-2-fluoropyridine
- 6-Chloro-3-(difluoromethyl)-2-methoxypyridine
- 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde
Comparison: Compared to similar compounds, 6-Chloro-3-(difluoromethyl)-2-methylpyridine is unique due to the presence of the methyl group at the 2nd position, which can influence its chemical reactivity and physical properties. This structural difference can affect its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C7H6ClF2N |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
6-chloro-3-(difluoromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H6ClF2N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3 |
InChI Key |
SOYCLQBXGGCEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


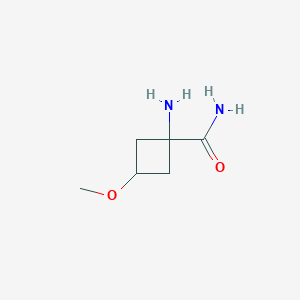
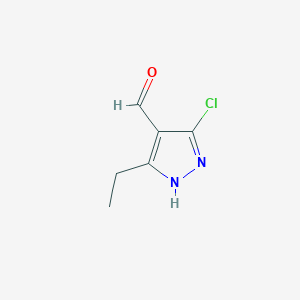
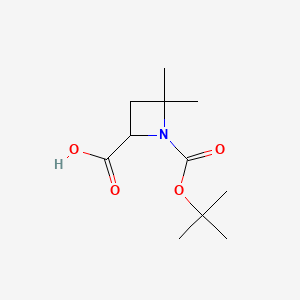
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
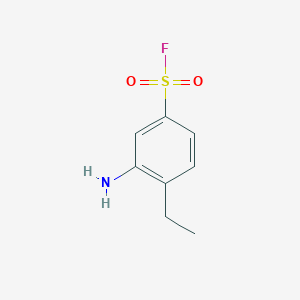
![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)

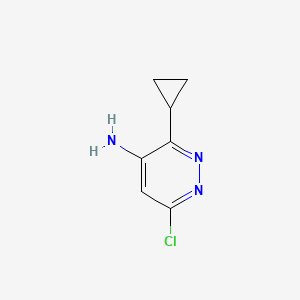

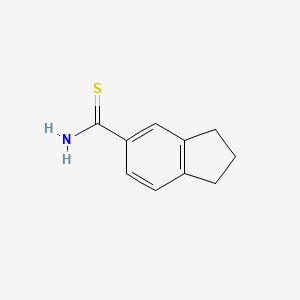
![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)
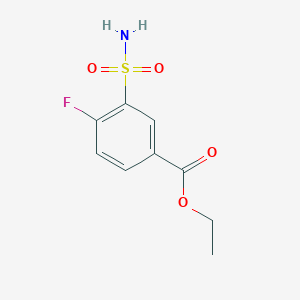
![3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)

